molecular formula C8H11NO5 B121592 Tert-butyl 2,5-dioxo-1,3-oxazolidine-3-carboxylate CAS No. 142955-50-8

Tert-butyl 2,5-dioxo-1,3-oxazolidine-3-carboxylate

Cat. No. B121592
M. Wt: 201.18 g/mol
InChI Key: MTEOSPVWMLTGFN-UHFFFAOYSA-N
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Description

Tert-butyl 2,5-dioxo-1,3-oxazolidine-3-carboxylate is a chemical compound that serves as an intermediate in various synthetic processes. It is related to a family of compounds that are used in the synthesis of amino acids, peptides, and other biologically active molecules. The compound's tert-butyl group provides steric bulk, which can influence the reactivity and selectivity of reactions it is involved in.

Synthesis Analysis

The synthesis of related tert-butyl oxazolidine derivatives has been reported in several studies. For instance, the synthesis of tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate from L-alanine involves multiple steps, including the preparation of the parent heterocycle and resolution with O,O'-dibenzoyltartaric acid . Another derivative, (R)-tert-butyl 2,2-dimethyl-4-(prop-1-yn-1-yl)oxazolidine-3-carboxylate, was synthesized from L-cystine through a six-step process, which included esterification, Boc protection, acetonization, reduction, and the Corey-Fuchs reaction . These methods demonstrate the complexity and multi-step nature of synthesizing tert-butyl oxazolidine derivatives.

Molecular Structure Analysis

The molecular structure of tert-butyl oxazolidine derivatives has been elucidated using various spectroscopic techniques and X-ray diffraction. For example, tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate was characterized by FTIR, NMR spectroscopy, and mass spectrometry, and its crystal structure was confirmed by X-ray diffraction . Similarly, the crystal structure of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was determined via single-crystal X-ray diffraction, revealing a bicyclo[2.2.2]octane structure with a lactone moiety and a piperidine ring .

Chemical Reactions Analysis

Tert-butyl oxazolidine derivatives participate in various chemical reactions. For instance, methyl (2R)-2-tert-butyl-Δ4-1,3-oxazoline-3-carboxylate underwent highly stereoselective hydroformylation to yield important intermediates for the synthesis of homochiral amino acid derivatives . The compound tert-butyl 3-(2-(4-amino-3-(2-aminobenzo[d]oxazole-5-yl)-1H-pyrazole[3,4-d]pyrimidine-1-yl)ethoxy)propionate was synthesized using a palladium-catalyzed Suzuki reaction, demonstrating the versatility of tert-butyl oxazolidine derivatives in cross-coupling reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl oxazolidine derivatives are influenced by their molecular structure. The presence of the tert-butyl group imparts steric hindrance, which can affect the compound's reactivity. The molecular electrostatic potential and frontier molecular orbitals of tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate were investigated through DFT calculations, providing insight into the compound's physicochemical characteristics . The crystallographic data of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, including space group and unit cell parameters, were determined, which are essential for understanding the compound's solid-state properties .

Scientific Research Applications

Synthetic Applications and Environmental Impact

  • Antioxidant Properties and Environmental Occurrence : Synthetic phenolic antioxidants, including derivatives like tert-butyl compounds, are essential in various industrial applications for prolonging product shelf life. Their widespread use has led to environmental detection in indoor dust, outdoor air particulates, and human tissues. Studies suggest potential hepatic toxicity and endocrine-disrupting effects, raising concerns about their environmental and health impact. Future research directions include investigating novel antioxidants with lower toxicity and environmental persistence (Liu & Mabury, 2020).

  • Analytical Methods for Antioxidant Activity Determination : The compound's role in antioxidant analysis highlights the significance of tert-butyl groups in assessing the antioxidant capacity of complex samples. Various assays, including those based on hydrogen atom transfer and electron transfer, are essential for understanding the antioxidant properties of compounds, including tert-butyl derivatives (Munteanu & Apetrei, 2021).

  • Biodegradation of Fuel Oxygenates : Tert-butyl compounds, notably in fuel additives like MTBE, pose environmental concerns due to their persistence and potential for water contamination. Research into the microbial degradation pathways of these compounds is crucial for developing effective bioremediation strategies. Understanding the biodegradation mechanisms under various redox conditions can help mitigate their environmental impact (Schmidt et al., 2004).

Bioseparation and Material Science

  • Bioseparation Processes : The use of tert-butyl derivatives in bioseparation technologies, such as three-phase partitioning, highlights their potential in separating and purifying bioactive molecules. This application is critical in the food, cosmetic, and pharmaceutical industries, demonstrating the versatility and efficiency of tert-butyl compounds in nonchromatographic bioseparation processes (Yan et al., 2018).

  • Advanced Materials : Research into the scintillation properties of plastic scintillators incorporating tert-butyl derivatives shows their potential in improving the characteristics of materials used in radiation detection. The modification of conventional materials with tert-butyl compounds can enhance their optical transparency, thermal stability, and scintillation efficiency, offering advancements in instrumentation and experimental techniques (Salimgareeva & Kolesov, 2005).

Safety And Hazards

The safety information available indicates that this compound may cause skin irritation, eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

tert-butyl 2,5-dioxo-1,3-oxazolidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO5/c1-8(2,3)14-7(12)9-4-5(10)13-6(9)11/h4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTEOSPVWMLTGFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(=O)OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30567338
Record name tert-Butyl 2,5-dioxo-1,3-oxazolidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30567338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 2,5-dioxo-1,3-oxazolidine-3-carboxylate

CAS RN

142955-50-8
Record name tert-Butyl 2,5-dioxo-1,3-oxazolidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30567338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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